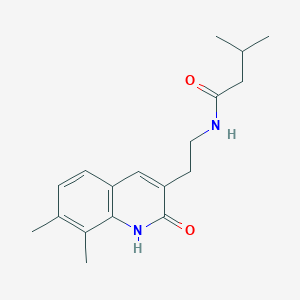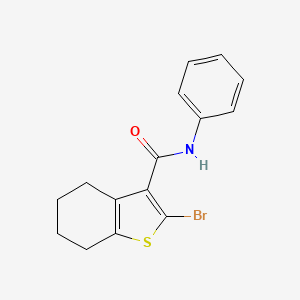![molecular formula C22H29N3O2 B2844135 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049374-78-8](/img/structure/B2844135.png)
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with an ethoxy group and a phenylpiperazine moiety, making it structurally unique and potentially useful in medicinal chemistry and pharmacology.
Mecanismo De Acción
Target of Action
The primary target of 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased presence of acetylcholine enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of this neurotransmitter .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine, enhancing the transmission of signals across neurons .
Result of Action
The inhibition of AChE by this compound results in an increased concentration of acetylcholine in the synaptic cleft. This increase enhances cholinergic neurotransmission, potentially improving cognitive function in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy group is introduced through an etherification reaction, while the phenylpiperazine moiety is attached via a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the phenylpiperazine moiety, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethoxy-N-[3-(4-benzylpiperazin-1-yl)propyl]benzamide
- 4-ethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide
- 4-ethoxy-N-[3-(4-phenylpiperidin-1-yl)propyl]benzamide
Uniqueness
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its specific structural features, such as the ethoxy group and the phenylpiperazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-2-27-21-11-9-19(10-12-21)22(26)23-13-6-14-24-15-17-25(18-16-24)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIORWHEGXEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2844052.png)
![2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid](/img/structure/B2844054.png)
![2-(4-Fluorophenyl)-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2844056.png)
![2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2844061.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2844062.png)
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2844063.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2844065.png)


![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)
![6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2844070.png)
![1-(4-{[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2844071.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2844072.png)
![3,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2844073.png)
